Ethyl 4-chloro-3-nitrobenzene-1-carboximidate
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Overview
Description
Ethyl 4-chloro-3-nitrobenzenecarboximidate is a chemical compound with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol . It is known for its unique structure, which includes a nitro group, a chloro group, and an ethyl ester group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3-nitrobenzenecarboximidate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of Ethyl 4-chloro-3-nitrobenzenecarboximidate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-nitrobenzenecarboximidate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: Ethyl 4-amino-3-nitrobenzenecarboximidate.
Substitution: Ethyl 4-substituted-3-nitrobenzenecarboximidate derivatives.
Scientific Research Applications
Ethyl 4-chloro-3-nitrobenzenecarboximidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-nitrobenzenecarboximidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition or modification of their activity. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules .
Comparison with Similar Compounds
Ethyl 4-chloro-3-nitrobenzenecarboximidate can be compared with other similar compounds such as:
Ethyl 4-chloro-3-oxobenzoate: Similar structure but with a keto group instead of a nitro group.
Ethyl 4-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Ethyl 4-chloro-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of Ethyl 4-chloro-3-nitrobenzenecarboximidate.
Properties
IUPAC Name |
ethyl 4-chloro-3-nitrobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQKRHUOCGNNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619405 |
Source
|
Record name | Ethyl 4-chloro-3-nitrobenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648917-82-2 |
Source
|
Record name | Ethyl 4-chloro-3-nitrobenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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